molecular formula C18H17BrFNO4 B3543655 (E)-N-(4-BROMO-2-FLUOROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE

(E)-N-(4-BROMO-2-FLUOROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE

Cat. No.: B3543655
M. Wt: 410.2 g/mol
InChI Key: OXBGWMWYKBUZSF-QPJJXVBHSA-N
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Description

(E)-N-(4-BROMO-2-FLUOROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides. This compound features a conjugated system with a double bond in the propenamide moiety, and it contains both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Properties

IUPAC Name

(E)-N-(4-bromo-2-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNO4/c1-23-15-8-11(9-16(24-2)18(15)25-3)4-7-17(22)21-14-6-5-12(19)10-13(14)20/h4-10H,1-3H3,(H,21,22)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBGWMWYKBUZSF-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-BROMO-2-FLUOROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Propenamide Moiety: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine.

    Introduction of Bromine and Fluorine: Halogenation reactions can be used to introduce bromine and fluorine atoms onto the phenyl ring. This can be done using reagents such as bromine (Br2) and fluorine (F2) or their derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the double bond in the propenamide moiety, converting it to a single bond and forming the corresponding amide.

    Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce the corresponding amide.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(4-BROMO-2-FLUOROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of halogen atoms can influence its biological activity, making it a candidate for drug development studies.

Industry

In industry, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-N-(4-BROMO-2-FLUOROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of the propenamide moiety and halogen atoms can play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(4-BROMOPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE
  • (E)-N-(4-FLUOROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE
  • (E)-N-(4-CHLOROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE

Uniqueness

The uniqueness of (E)-N-(4-BROMO-2-FLUOROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE lies in the combination of bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one halogen atom.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-N-(4-BROMO-2-FLUOROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE
Reactant of Route 2
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(E)-N-(4-BROMO-2-FLUOROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE

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